5-Aminopentanal
Overview
Description
5-Aminopentanal: is an omega-aminoaldehyde that is pentanal substituted at position 5 by an amino group. It is an intermediate in the biosynthesis of L-lysine derived alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopentanal can be synthesized through the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine. Cadaverine undergoes oxidative deamination by copper amine oxidase, resulting in the formation of this compound . Another method involves the complete hydrogenation of furfural to yield tetrahydrofurfuryl alcohol, which undergoes ring expansion upon dehydration to give dihydropyran. Dihydropyran reacts with ammonia in a reductive amination under ring opening to produce 5-amino-1-pentanol, which can be further oxidized to this compound .
Industrial Production Methods: Industrial production of this compound can involve the use of recombinant Bacillus methanolicus strains for methanol-based production. This method involves the conversion of L-lysine to this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-aminovalerate.
Reduction: It can be reduced to form 5-amino-1-pentanol.
Substitution: It can participate in substitution reactions to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Aldehyde dehydrogenase can be used for the oxidation of this compound to 5-aminovalerate.
Reduction: Reductive amination with ammonia and hydrogen can be used to convert this compound to 5-amino-1-pentanol.
Substitution: Ammonia or primary amines can be used to form imine derivatives (Schiff bases) from this compound.
Major Products:
5-Aminovalerate: Formed through oxidation.
5-Amino-1-pentanol: Formed through reduction.
Schiff Bases: Formed through substitution reactions with ammonia or primary amines.
Scientific Research Applications
Mechanism of Action
5-Aminopentanal exerts its effects through various biochemical pathways. It is involved in the oxidative deamination of cadaverine by copper amine oxidase, leading to the formation of this compound. This compound can then undergo further reactions to form other biologically active molecules . The molecular targets and pathways involved include the lysine decarboxylase and copper amine oxidase enzymes .
Comparison with Similar Compounds
Cadaverine: A precursor to 5-aminopentanal, involved in the same biosynthetic pathway.
5-Aminovalerate: A product formed from the oxidation of this compound.
5-Amino-1-pentanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of L-lysine derived alkaloids and its involvement in multiple biochemical pathways. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-aminopentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBGXBOFCGNPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332133 | |
Record name | 5-Aminopentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminopentanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012815 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14049-15-1 | |
Record name | 5-Aminopentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminopentanal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC7RQZ8BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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